

Unveiling SARS-CoV-2 3CLpro-IN-23: A Natural Compound from Citrus depressa

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-23

Cat. No.: B1623877

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An In-depth Technical Guide on the Source, Origin, and Characterization of a Potential Antiviral Agent

This technical guide provides a comprehensive overview of the source, natural origin, and scientific characterization of the compound designated as **SARS-CoV-2 3CLpro-IN-23**. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for COVID-19.

Executive Summary

SARS-CoV-2 3CLpro-IN-23, also identified as Compound Cd3, is a natural product isolated from the fruit of Citrus depressa, a small, green citrus fruit native to Taiwan and Okinawa.^{[1][2]} Chemically, it is known as 2'-hydroxy-4,4',5',6'-tetramethoxychalcone. While commercially available under the designation of a SARS-CoV-2 3CL protease (3CLpro) inhibitor, current peer-reviewed scientific literature has primarily focused on its potent inhibitory activity against the SARS-CoV-2 spike protein. This guide will detail its natural source, the methodologies for its isolation and characterization, and present the available quantitative data on its bioactivity. Furthermore, it will address the broader context of chalcones as potential inhibitors of the SARS-CoV-2 3CL protease.

Natural Origin and Source

SARS-CoV-2 3CLpro-IN-23 (Compound Cd3) is a polymethoxyflavone of natural origin, extracted from the fruit of Citrus depressa Hayata.^{[1][3]} This plant is traditionally used in

Taiwanese medicine.[3] The isolation of this compound is part of a broader effort to identify antiviral agents from natural sources, with a focus on traditional medicinal plants.

Physicochemical Properties

| Property | Value |
|-------------------|--|
| Compound Name | SARS-CoV-2 3CLpro-IN-23; Compound Cd3 |
| Systematic Name | 2'-hydroxy-4,4',5',6'-tetramethoxychalcone |
| Molecular Formula | C ₁₉ H ₂₀ O ₆ |
| Molecular Weight | 344.36 g/mol |
| Source | Citrus depressa |

Experimental Protocols

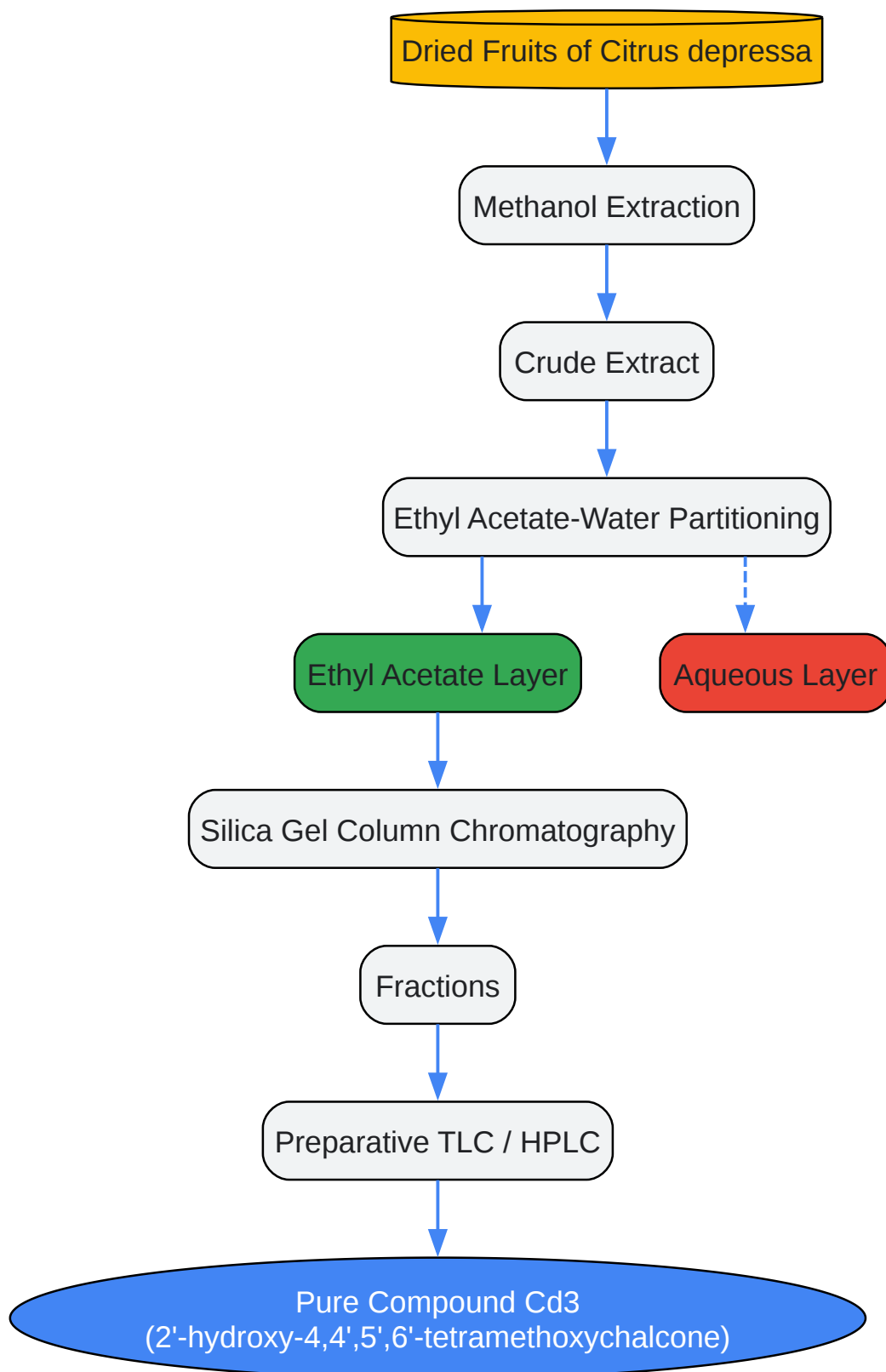
The following experimental protocols are summarized from the primary research that successfully isolated and characterized Compound Cd3.

Isolation of Compound Cd3 from Citrus depressa

The isolation of 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (Compound Cd3) from Citrus depressa follows a multi-step extraction and chromatographic process.

- **Extraction:** The dried fruits of Citrus depressa are subjected to extraction with a suitable organic solvent, such as methanol, to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is then partitioned between ethyl acetate and water. The ethyl acetate layer, containing compounds of medium polarity, is collected for further separation.
- **Chromatography:** The ethyl acetate fraction is subjected to multiple rounds of column chromatography, typically using silica gel and a gradient of organic solvents (e.g., n-hexane and ethyl acetate), to separate the mixture into fractions of increasing polarity.
- **Purification:** Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure Compound Cd3.



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Isolation Workflow for Compound Cd3 from *Citrus depressa*.

Bioactivity Assessment: Inhibition of SARS-CoV-2 Spike Protein

The primary documented bioactivity of Compound Cd3 is its ability to inhibit the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (hACE2) receptor.

[3]

- **ELISA-based Spike Protein Binding Assay:** This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. Recombinant spike protein variants are coated onto ELISA plates, followed by the addition of the compound at various concentrations and then biotinylated hACE2. The extent of hACE2 binding is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
- **Surface Plasmon Resonance (SPR):** SPR is employed to measure the binding affinity (dissociation constant, K_D) and kinetics of the interaction between Compound Cd3 and the spike protein. The spike protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is monitored in real-time.

Quantitative Data

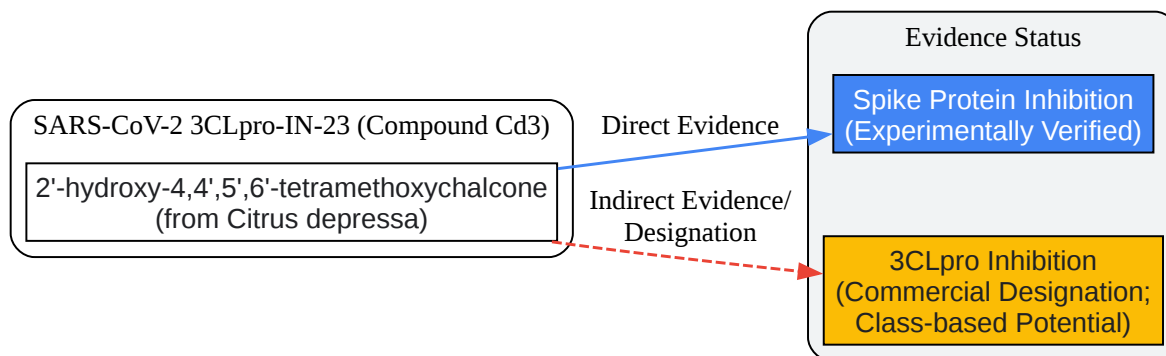
The following table summarizes the reported inhibitory activity of **SARS-CoV-2 3CLpro-IN-23** (Compound Cd3) against the SARS-CoV-2 spike protein.

| Target | Assay | Parameter | Value | Reference |
|---|-------|-----------|---|-----------|
| SARS-CoV-2 Spike Protein (Omicron BA.4/5) | ELISA | IC50 | Not explicitly reported for pure Cd3, but the crude extract and ethyl acetate layer showed IC50 values of 77.4 µg/mL and 100 µg/mL, respectively. | [3] |
| SARS-CoV-2 Spike Protein (Omicron BA.4/5) | SPR | KD | 0.79 µM | [3] |

Activity as a 3CL Protease Inhibitor

While commercially designated as "**SARS-CoV-2 3CLpro-IN-23**," the primary peer-reviewed publication on Compound Cd3 from *Citrus depressa* does not contain experimental data on its inhibitory activity against the SARS-CoV-2 3CL protease.[3]

However, the chemical scaffold of Compound Cd3, a chalcone, belongs to a class of compounds that has been investigated for its potential to inhibit the SARS-CoV-2 3CL protease.[4][5] Chalcones are known to exhibit a wide range of biological activities, and several in silico and in vitro studies have suggested that certain chalcone derivatives can bind to the active site of the 3CL protease and inhibit its function.[4][5]



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Logical Relationship of Evidence for Compound Cd3's Bioactivity.

Conclusion

SARS-CoV-2 3CLpro-IN-23 (Compound Cd3), identified as 2'-hydroxy-4,4',5',6'-tetramethoxychalcone, is a natural product isolated from *Citrus depressa*. While its commercial name suggests activity against the 3CL protease, the current body of peer-reviewed scientific literature provides robust evidence for its role as an inhibitor of the SARS-CoV-2 spike protein, with a measured binding affinity in the sub-micromolar range. The broader class of chalcones, to which this compound belongs, has shown potential as 3CL protease inhibitors, suggesting a plausible, yet unconfirmed, dual-target activity for this compound. Further research is warranted to experimentally evaluate the direct inhibitory effects of 2'-hydroxy-4,4',5',6'-tetramethoxychalcone on the SARS-CoV-2 3CL protease to substantiate its commercial designation and fully elucidate its antiviral potential.

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